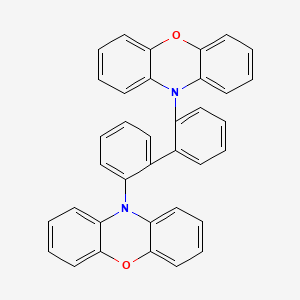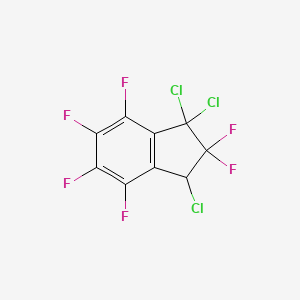
1,1,3-Trichloro-2,2,4,5,6,7-hexafluoro-2,3-dihydro-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3-Trichloro-2,2,4,5,6,7-hexafluoro-2,3-dihydro-1H-indene is a complex organofluorine compound characterized by the presence of both chlorine and fluorine atoms attached to an indene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Trichloro-2,2,4,5,6,7-hexafluoro-2,3-dihydro-1H-indene typically involves multiple steps, starting from simpler precursors. One common method involves the chlorination and fluorination of an indene derivative under controlled conditions. The reaction conditions often require the use of catalysts and specific temperatures to ensure the selective addition of chlorine and fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing advanced reactors and continuous flow systems to achieve high yields and purity. The use of specialized equipment and stringent safety protocols is essential due to the reactive nature of the halogenated intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,3-Trichloro-2,2,4,5,6,7-hexafluoro-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of chlorine or fluorine atoms.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or carboxylic acids, while reduction can produce partially dehalogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,3-Trichloro-2,2,4,5,6,7-hexafluoro-2,3-dihydro-1H-indene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 1,1,3-Trichloro-2,2,4,5,6,7-hexafluoro-2,3-dihydro-1H-indene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows the compound to form strong interactions with various biological and chemical targets, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,2-Trichloro-1,2,2-trifluoroethane: A chlorofluorocarbon with similar halogenation but different structural properties.
1,1,1-Trichloro-2,2,2-trifluoroethane: Another chlorofluorocarbon with distinct applications and environmental impact.
Uniqueness
1,1,3-Trichloro-2,2,4,5,6,7-hexafluoro-2,3-dihydro-1H-indene is unique due to its indene backbone, which imparts specific chemical and physical properties not found in simpler chlorofluorocarbons
Eigenschaften
CAS-Nummer |
88953-07-5 |
|---|---|
Molekularformel |
C9HCl3F6 |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
1,3,3-trichloro-2,2,4,5,6,7-hexafluoro-1H-indene |
InChI |
InChI=1S/C9HCl3F6/c10-7-1-2(8(11,12)9(7,17)18)4(14)6(16)5(15)3(1)13/h7H |
InChI-Schlüssel |
KVBWZTIVWPXXQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C2=C(C(=C(C(=C2F)F)F)F)C(C1(F)F)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


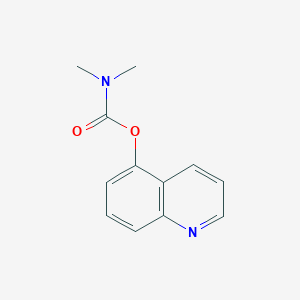
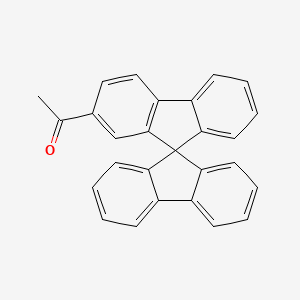

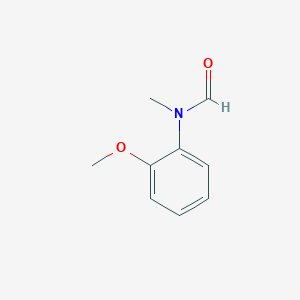

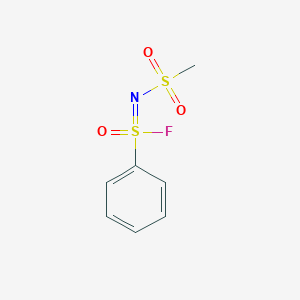

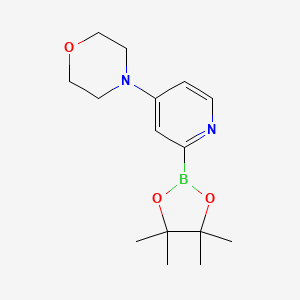
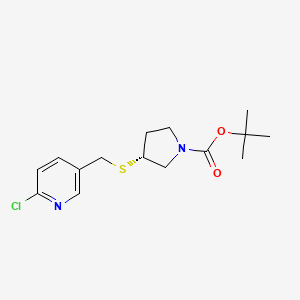

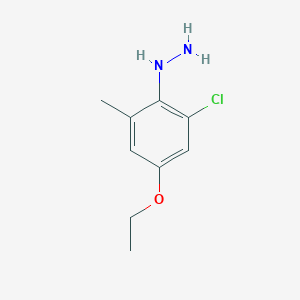
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-2-yloxy)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B14128797.png)
![7-(4-fluorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B14128805.png)
